5-Chloro-3-fluoropyridine-2-carboxamide
Overview
Description
5-Chloro-3-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative with a carboxamide functional group
Mechanism of Action
Target of Action
It is known that fluorinated pyridines, such as this compound, are often used as building blocks in the synthesis of various pharmaceuticals , suggesting that the specific targets can vary depending on the final compound synthesized.
Mode of Action
Fluorinated pyridines are known to have unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . This can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines are often used in the synthesis of various pharmaceuticals , suggesting that the affected pathways can vary depending on the final compound synthesized.
Result of Action
As a building block in the synthesis of various pharmaceuticals , the specific effects can vary depending on the final compound synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoropyridine-2-carboxamide typically involves multiple steps, starting from simpler pyridine derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-fluoropyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated and chlorinated structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
2-Chloro-5-fluoropyridine
2,6-Dichloro-5-fluoropyridine
3-Fluoropyridine-2-carboxylic acid
Uniqueness: 5-Chloro-3-fluoropyridine-2-carboxamide stands out due to its specific substitution pattern, which provides unique chemical and biological properties compared to similar compounds
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Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSRKMGUAAQVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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